3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid
Description
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyridine core. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 271.07 g/mol (CAS: 876379-77-0) . The bromine atom at position 3 enhances electrophilicity, facilitating substitution reactions, while the methyl group at position 6 contributes to lipophilicity. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-6-7(10)8(9(13)14)11-12(6)4-5/h2-4H,1H3,(H,13,14) |
InChI Key |
OHINAKHTWNDOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)O)Br)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid typically involves the bromination of 6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It can be used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related pyrazolo-pyridine and pyrazolo-pyrimidine derivatives:
Key Observations
Substituent Position Effects :
- Bromine at position 3 (target compound) vs. 7 () alters reactivity patterns. The 3-bromo derivative is more reactive toward nucleophilic aromatic substitution due to proximity to the electron-withdrawing carboxylic acid group.
- Methyl (6-Me) in the target compound increases steric bulk and lipophilicity compared to chloro (6-Cl) () or methoxy (6-OCH₃) (), influencing bioavailability and membrane permeability.
Core Structure Differences :
- Pyrazolo-pyridine derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyrazolo-pyrimidine analogs (). Pyrimidine cores are more electron-deficient, enhancing interactions with biological targets like kinases.
Carboxylic Acid Role :
- The 2-carboxylic acid group in the target compound and analogs () improves aqueous solubility and enables salt formation, critical for formulation in drug development.
Biological Activity
3-Bromo-6-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1378874-51-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural analogs in the pyrazolo family. Research indicates several key areas of activity:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, research on related pyrazolo[1,5-a]pyridine derivatives has shown promising results against drug-resistant strains of Mycobacterium tuberculosis. Compounds similar to this compound have been reported with minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL against susceptible strains and slightly higher for resistant strains .
2. Anticancer Potential
Pyrazolo compounds have been investigated for their anticancer properties. The structural framework of pyrazolo[1,5-a]pyridine allows for interaction with various molecular targets involved in cancer progression. Studies have indicated that these compounds can inhibit key enzymes and pathways associated with tumor growth .
3. Neuroprotective Effects
Some pyrazolo derivatives have been identified as inhibitors of microtubule affinity-regulating kinase (MARK), which is implicated in neurodegenerative diseases such as Alzheimer's disease. This suggests that this compound could potentially be developed for therapeutic strategies targeting neurodegeneration .
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Cell Signaling Modulation : It has been suggested that pyrazolo compounds can modulate signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
A review of the literature reveals several case studies highlighting the biological activity of related compounds:
Q & A
What are the common synthetic routes for 3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid?
Answer:
Synthesis typically involves bromination of a pre-formed pyrazolo[1,5-a]pyridine scaffold followed by carboxylation. A patented method for analogous brominated pyrazoles uses N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding >85% brominated product . For carboxylation, palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates (e.g., using H₂SO₄/H₂O) is effective .
Key Synthetic Steps:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0–5°C | 85–90% | |
| Carboxylation | Pd(OAc)₂, CO, H₂O, 80°C | 70–75% |
How can the purity and structure of this compound be confirmed experimentally?
Answer:
Use a multi-technique approach:
- Melting Point : The parent compound (pyrazolo[1,5-a]pyridine-2-carboxylic acid) melts at 189–192°C; bromination increases this range slightly .
- ¹H NMR : Look for pyrazole proton shifts (δ 8.2–8.5 ppm), methyl group (δ 2.4 ppm), and carboxylic acid proton (δ 13.1 ppm) .
- Mass Spectrometry : HRMS should confirm the molecular ion at m/z 271.97 (C₉H₇BrN₂O₂, [M+H]⁺).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
